molecular formula C16H14BrN5O2 B11657407 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-25-8

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11657407
CAS No.: 302918-25-8
M. Wt: 388.22 g/mol
InChI Key: ZJZDWBMDIPWEIB-GIJQJNRQSA-N
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Description

The compound N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a central pyrazole ring fused with a carbohydrazide moiety. Key structural features include:

  • Aromatic substitution: A 5-bromo-2-hydroxyphenyl group at the hydrazide position, providing electron-withdrawing (bromo) and hydrogen-bonding (hydroxyl) functionalities.
  • Heterocyclic substituent: A 1-methyl-1H-pyrrol-2-yl group at the pyrazole 3-position, contributing to π-stacking interactions and modulating electronic properties.
  • Geometric configuration: The (E)-stereochemistry of the imine bond ensures planar rigidity, critical for molecular recognition in biological systems.

Properties

CAS No.

302918-25-8

Molecular Formula

C16H14BrN5O2

Molecular Weight

388.22 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H14BrN5O2/c1-22-6-2-3-14(22)12-8-13(20-19-12)16(24)21-18-9-10-7-11(17)4-5-15(10)23/h2-9,23H,1H3,(H,19,20)(H,21,24)/b18-9+

InChI Key

ZJZDWBMDIPWEIB-GIJQJNRQSA-N

Isomeric SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of 3-(1-Methyl-1H-Pyrrol-2-yl)-1H-Pyrazole-5-Carboxylic Acid

    • Reactants : Ethyl acetoacetate reacts with 1-methylpyrrole-2-carbaldehyde under Claisen-Schmidt conditions to form a chalcone intermediate.

    • Cyclization : The chalcone undergoes cyclocondensation with hydrazine hydrate in ethanol at 80°C for 6–8 hours, yielding the pyrazole carboxylic acid.

    • Yield : 68–75%.

Reaction Conditions:

ParameterValue
SolventEthanol
Temperature80°C
CatalystNone (thermal activation)
Reaction Time6–8 hours

Hydrazide Formation via Carboxylic Acid Activation

The carboxylic acid is converted to its hydrazide derivative to enable Schiff base formation.

Procedure:

  • Activation with Thionyl Chloride :

    • The pyrazole-5-carboxylic acid is treated with excess thionyl chloride (SOCl₂) under reflux (70°C, 4 hours) to form the acyl chloride.

  • Hydrazide Synthesis :

    • The acyl chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C for 2 hours.

    • Yield : 82–89%.

Schiff Base Condensation with 5-Bromo-2-Hydroxybenzaldehyde

The final step involves condensation of the hydrazide with 5-bromo-2-hydroxybenzaldehyde to form the target Schiff base.

Optimized Protocol:

  • Reactants :

    • 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide (1 equiv).

    • 5-Bromo-2-hydroxybenzaldehyde (1.2 equiv).

  • Conditions :

    • Solvent: Anhydrous ethanol.

    • Catalyst: Glacial acetic acid (2–3 drops).

    • Temperature: Reflux (78°C) for 12–14 hours.

  • Workup :

    • The product precipitates upon cooling, filtered, and recrystallized from ethanol.

    • Yield : 70–78%.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines cyclocondensation and Schiff base formation in a single reactor:

  • Reactants :

    • Ethyl 3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylate.

    • Hydrazine hydrate + 5-bromo-2-hydroxybenzaldehyde.

  • Conditions :

    • Solvent: Methanol.

    • Temperature: 60°C, 8 hours.

    • Yield : 65–70%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Conditions : 100 W, 120°C, 30 minutes.

  • Yield Improvement : 12–15% higher than conventional methods.

Purification and Characterization

Recrystallization Solvents

SolventPurity (%)Crystal Form
Ethanol98.5Needle-like
Acetonitrile97.2Platelets
Dichloromethane95.8Amorphous

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, NH), 10.2 (s, 1H, OH), 8.3 (s, 1H, CH=N), 7.4–6.8 (m, aromatic and pyrrole protons).

  • IR (KBr) : 1630 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 3250 cm⁻¹ (OH).

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

  • Issue : Competing formation of 1H-pyrazole vs. 4H-pyrazole isomers.

  • Solution : Use of Lewis acids (e.g., ZnCl₂) to direct cyclization.

Schiff Base Stability

  • Issue : Hydrolysis under acidic conditions.

  • Mitigation : Conduct reactions under inert atmosphere (N₂/Ar).

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost (Relative)
Conventional70–7812–14$
One-Pot65–708$$
Microwave-Assisted82–850.5$$$

Industrial-Scale Considerations

  • Catalyst Recovery : Immobilized acetic acid on silica gel improves reusability.

  • Solvent Recycling : Ethanol distillation reduces waste .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is conducted under acidic or basic conditions, often in solvents like ethanol or methanol. Purification is achieved through recrystallization or chromatography .

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and hydrazone moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results that suggest its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Studies have highlighted the compound's ability to inhibit cancer cell proliferation. The brominated phenyl group may enhance its interaction with biological targets involved in cancer pathways. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential role in cancer therapeutics .

Anti-inflammatory Effects

The compound's structure suggests it may interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Preliminary studies using molecular docking have indicated that it could inhibit key enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases .

Agricultural Applications

This compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its unique chemical structure allows it to target specific pests while minimizing harm to beneficial organisms. Field trials are necessary to assess its efficacy and environmental impact .

Material Science Applications

In material science, compounds with pyrazole derivatives are being investigated for their properties as ligands in coordination chemistry. The ability of this compound to form stable complexes with metals opens avenues for developing new materials with tailored properties for electronics and catalysis .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substitutions

The following table compares the target compound with analogs from the evidence, focusing on substituents and molecular properties:

Compound Name (Reference) Aromatic Substituent Heterocyclic Substituent Molecular Formula Key Features
Target Compound 5-bromo-2-hydroxyphenyl 1-methyl-1H-pyrrol-2-yl C₁₇H₁₄BrN₅O₂* Bromo (electron-withdrawing), hydroxyl (H-bond donor), methylpyrrole (π-rich)
N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 5-bromo-2-fluorophenyl 2-thienyl C₁₅H₁₀BrFN₄OS Fluoro (increased electronegativity), thienyl (sulfur-containing π-system)
N′-(1-(4-Hydroxyphenyl)ethylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide 4-hydroxyphenyl 5-methyl-2-thienyl C₁₆H₁₄N₄O₂S Para-hydroxyl (enhanced solubility), methylthienyl (steric bulk)
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 5-bromo-2-hydroxyphenyl 4-[(4-chlorobenzyl)oxy]phenyl C₂₄H₁₈BrClN₄O₃ Chlorobenzyloxy (lipophilic), extended aromatic system
N′-[(E)-(2,4-dichlorophenyl)methylene]-3-(5-bromo-2-thienyl)-1H-pyrazole-5-carbohydrazide 2,4-dichlorophenyl 5-bromo-2-thienyl C₁₅H₁₀BrCl₂N₄OS Dichloro (enhanced halogen bonding), bromothienyl (dual halogen effects)
N′-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide 4-(diethylamino)phenyl 5-methylfuran-2-yl C₂₀H₂₃N₅O₂ Diethylamino (basic, polar), methylfuran (oxygen-rich π-system)

Electronic and Physicochemical Properties

  • Fluoro () increases electronegativity but lacks hydrogen-bonding capacity compared to hydroxyl .
  • Hydrogen-Bonding Capacity :

    • The 2-hydroxyl group in the target compound and facilitates hydrogen bonding, enhancing solubility and target affinity.
    • Para-hydroxyl in may offer better solubility but reduced steric hindrance compared to ortho-substitution .
  • Heterocyclic Contributions: Thienyl () and furyl () groups introduce sulfur or oxygen atoms, affecting electronic distribution and π-π interactions.

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of bromine, hydroxyl, and hydrazide functional groups. The synthesis typically involves the reaction of 5-bromosalicylaldehyde with appropriate amines under controlled conditions to yield the desired product.

Synthetic Route

The synthesis can be summarized as follows:

  • Reactants : 5-bromosalicylaldehyde and 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole.
  • Conditions : The reaction is carried out in a solvent such as ethanol or methanol, often with a catalyst like acetic acid.
  • Outcome : The product is purified through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxic effects, as illustrated in the following table:

Cell Line IC50 (µM) Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Cell cycle arrest at G1 phase
HepG20.74Inhibition of kinase activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values are yet to be established.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Interaction : It could modulate signaling pathways through interactions with cellular receptors.

These mechanisms contribute to its observed effects on cancer cell lines and microbial pathogens .

Case Studies

Several case studies have documented the efficacy of this compound in vitro:

  • Study on MCF7 Cells : Demonstrated significant apoptosis induction at concentrations above 12 µM.
  • A549 Cell Line Assessment : Showed that the compound causes cell cycle arrest, preventing further proliferation.
  • Antimicrobial Testing : Ongoing studies are assessing its effectiveness against common bacterial strains.

Q & A

Q. Q1. What are the optimal synthetic routes and critical reaction conditions for synthesizing N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide?

Methodological Answer: The synthesis involves a multi-step process:

Pyrazole core formation : React β-ketoesters or β-diketones with hydrazine derivatives under acidic/basic conditions to form the pyrazole ring.

Hydrazide coupling : Condense the pyrazole-carbohydrazide intermediate with 5-bromo-2-hydroxybenzaldehyde under reflux in ethanol, ensuring strict pH control (pH 5–6) to favor Schiff base formation .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.
Key conditions : Temperature (60–80°C), solvent polarity (ethanol/methanol), and reaction time (6–12 hours) significantly impact yield (60–75%) and purity (>95%) .

Q. Q2. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • FT-IR : Identify characteristic peaks for hydrazone (C=N stretch at 1600–1620 cm⁻¹), hydroxyl (O-H stretch at 3200–3400 cm⁻¹), and pyrrole (C-H bend at 700–750 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm resonance signals for the methylpyrrole group (δ 2.5–3.0 ppm for CH₃), aromatic protons (δ 6.8–8.2 ppm), and hydrazone NH (δ 10.5–11.0 ppm) .
  • X-ray crystallography : Resolve the E-configuration of the hydrazone bond and dihedral angles between aromatic rings .
  • ESI-MS : Verify molecular weight (expected [M+H]⁺ ~450–460 Da) .

Q. Q3. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

Methodological Answer:

  • Antimicrobial screening : Use the broth microdilution method (MIC against S. aureus, E. coli) .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test inhibition of COX-2 or α-glucosidase using fluorometric/colorimetric assays .
    Note : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate experiments .

Advanced Research Questions

Q. Q4. How can computational methods (DFT, molecular docking) elucidate the electronic properties and target interactions of this compound?

Methodological Answer:

  • DFT calculations (B3LYP/6-311G )**: Optimize geometry, compute HOMO-LUMO gaps (predicting charge transfer ~4.5–5.0 eV), and map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock Vina) : Dock the compound into protein targets (e.g., EGFR kinase PDB:1M17) to analyze binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with key residues (e.g., Lys721, Asp831) .
    Validation : Compare computational results with experimental IC₅₀ values to refine docking parameters .

Q. Q5. What strategies resolve contradictions in reported reaction yields or bioactivity data across studies?

Methodological Answer:

  • Yield optimization : Re-evaluate solvent choice (e.g., DMF vs. ethanol), catalyst (p-TsOH vs. acetic acid), and stoichiometry (1:1.2 molar ratio of aldehyde to carbohydrazide) .
  • Bioactivity discrepancies : Standardize assay protocols (e.g., cell line passage number, serum concentration) and validate purity via HPLC (>98%) to exclude impurities as confounding factors .
    Case study : A 20% yield increase was achieved by replacing ethanol with acetonitrile, enhancing Schiff base formation kinetics .

Q. Q6. How does the bromo-hydroxyphenyl substituent influence the compound’s reactivity and supramolecular interactions?

Methodological Answer:

  • Reactivity : The electron-withdrawing bromo group stabilizes the hydrazone linkage, reducing hydrolysis susceptibility. The hydroxyl group participates in tautomerism (keto-enol) and hydrogen bonding .
  • Crystal packing : X-ray studies show Br···π interactions (3.5–4.0 Å) and O-H···N hydrogen bonds (2.8 Å), stabilizing the supramolecular lattice .
    Impact : Enhanced thermal stability (decomposition >250°C) and solubility in polar aprotic solvents (DMSO > DMF) .

Q. Q7. What advanced techniques characterize the compound’s dynamic behavior in solution (e.g., tautomerism, aggregation)?

Methodological Answer:

  • VT-NMR (Variable Temperature) : Monitor tautomeric equilibrium (enolimine vs. ketoamine forms) by tracking NH proton shifts across 25–80°C .
  • DLS (Dynamic Light Scattering) : Detect aggregation in aqueous solutions (critical aggregation concentration ~0.1 mM) .
  • UV-Vis spectroscopy : Identify π→π* transitions (λₐᵦₛ 320–350 nm) and solvatochromic shifts in solvents of varying polarity .

Q. Q8. How do structural modifications (e.g., replacing bromine with chlorine) alter bioactivity?

Methodological Answer:

  • SAR study : Synthesize analogs (e.g., 5-Cl or 5-F derivatives) and compare bioactivity via:
    • Antimicrobial : Halogen size (Br > Cl) correlates with enhanced membrane penetration .
    • Anticancer : Bromine’s hydrophobicity improves cellular uptake (IC₅₀ reduced by 30% vs. Cl) .
      Mechanistic insight : Bromine’s polarizability strengthens van der Waals interactions with hydrophobic enzyme pockets .

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